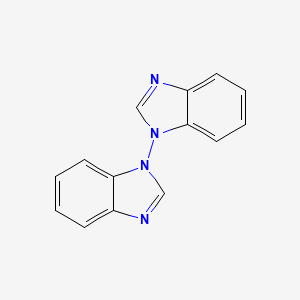

1,1'-Bibenzimidazole

Description

Structure

3D Structure

Properties

CAS No. |

75261-44-8 |

|---|---|

Molecular Formula |

C14H10N4 |

Molecular Weight |

234.26 g/mol |

IUPAC Name |

1-(benzimidazol-1-yl)benzimidazole |

InChI |

InChI=1S/C14H10N4/c1-3-7-13-11(5-1)15-9-17(13)18-10-16-12-6-2-4-8-14(12)18/h1-10H |

InChI Key |

XWOFZMGLZBUKRA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2N3C=NC4=CC=CC=C43 |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Bibenzimidazole and Its Derivatives

Conventional Synthetic Approaches to the Bibenzimidazole Core

Traditional methods for constructing the 1,1'-bibenzimidazole core have relied on cyclodehydrogenation and successive heterocyclization reactions.

Cyclodehydrogenation Reactions of N-benzylidene-o-phenylenediamines

One of the established methods for synthesizing 2,2'-diaryl-1,1'-bibenzimidazoles involves the cyclodehydrogenation of N-benzylidene-o-phenylenediamines. acs.orgacs.org This reaction is often catalyzed by copper(I) chloride in pyridine (B92270) with dioxygen as the oxidant. acs.orgacs.org The substitution pattern on the benzylidene group plays a crucial role in determining the reaction outcome. acs.org While unsubstituted and para- or meta-substituted N-benzylidene-o-phenylenediamines lead to the formation of 1,1'-bibenzimidazoles, ortho-substitution tends to favor the formation of 2-arylbenzimidazoles. acs.org A proposed mechanism suggests the involvement of radical intermediates, with the stability of these radicals, influenced by substituents, directing the reaction pathway. acs.org

An X-ray structure determination of a resulting 2,2'-bis(3,4,5-trimethoxyphenyl)-1,1'-bibenzimidazole revealed an N-N bond distance of 1.380 Å and a significant twist of 71.9° between the two benzimidazole (B57391) rings. acs.org

Successive Heterocyclization Routes, including from 2,2'-Azoaniline

A multi-step synthesis of 2,2'-dimethyl-1,1'-bibenzimidazole has been accomplished starting from 2,2'-azoaniline. rsc.orgpsu.edu This approach involves two consecutive heterocyclization steps. rsc.org The monoacetyl derivative of 2,2'-azoaniline can be condensed with acetaldehyde (B116499), followed by cyclization using polyphosphoric acid to yield the target bibenzimidazole. rsc.orgpsu.edu This method avoids a reduction step that might otherwise be necessary. psu.edu The resulting 2,2'-dimethyl-1,1'-bibenzimidazole has been noted for its considerable thermal and photochemical stability. rsc.org

Novel Synthetic Strategies for Unsymmetrical 1,1'-Bibenzimidazoles

The development of synthetic methods for unsymmetrical 1,1'-bibenzimidazoles has opened up new possibilities for creating diverse molecular architectures.

Synthesis of Bridged and Substituted this compound Derivatives

The introduction of bridges and various substituents onto the this compound framework allows for the fine-tuning of its properties and the creation of more complex structures.

Preparation of 1,1'-Alkyl-Bridged 4,4'-Diaryl-2,2'-bibenzimidazoles

A series of C-shaped, 1,1'-alkyl-bridged 4,4'-diaryl-2,2'-bibenzimidazoles have been synthesized. nih.gov These tweezer-like molecules are of interest as building blocks for supramolecular architectures. nih.gov The synthesis of these compounds allows for the investigation of their solid-state packing, which can involve the formation of linear intercalated molecular chains or the inclusion of solvent molecules. nih.gov Computational studies using density functional theory have been employed to compare with the experimentally determined crystal structures. nih.gov

Below is a table summarizing the synthetic approaches discussed:

| Product Type | Starting Material(s) | Key Reagent/Catalyst | Reaction Type |

| 2,2'-Diaryl-1,1'-bibenzimidazoles | N-benzylidene-o-phenylenediamines | Copper(I) chloride/O₂ | Cyclodehydrogenation |

| 2,2'-Dimethyl-1,1'-bibenzimidazole | 2,2'-Azoaniline, Acetaldehyde | Polyphosphoric acid | Successive Heterocyclization |

| Unsymmetrical 1,1'-bibenzimidazoles | 1H-Benzimidazole, 1-Fluoro-2-nitrobenzene | Hydroxylamine-O-sulfonic acid | N-Amination/Cyclization |

| 1,1'-Alkyl-Bridged 4,4'-Diaryl-2,2'-bibenzimidazoles | Not specified | Not specified | Multi-step synthesis |

Synthesis of 1,1'-Dialkyl-2,2'-bibenzimidazoles

The synthesis of 1,1'-dialkyl-2,2'-bibenzimidazoles is a key area of research, producing compounds that serve as building blocks for supramolecular structures and as effective extractants in hydrometallurgy. nih.govicm.edu.pl A primary challenge in their synthesis is achieving high purity, as direct alkylation of the parent 2,2'-bibenzimidazole can be complex. journalssystem.com

A more straightforward and effective method involves the coupling of 1-alkylbenzimidazoles. journalssystem.com This approach provides a simpler route to obtaining high-purity dialkyl derivatives. journalssystem.com For instance, hydrophobic 1,1'-dialkyl-2,2'-bibenzimidazoles have been successfully synthesized via this coupling reaction. journalssystem.comglobalauthorid.com One specific method employs copper(II) acetate (B1210297) to facilitate the coupling of 1-alkylbenzimidazoles, resulting in good yields. journalssystem.com These dialkyl derivatives, particularly those with long alkyl chains, have demonstrated significant potential as extractants for recovering metal ions like copper(II) from acidic chloride solutions. icm.edu.pljournalssystem.com

A series of C-shaped, 1,1'-alkyl-bridged 4,4'-diaryl-2,2'-bibenzimidazoles has also been synthesized, highlighting the structural diversity achievable through these methods. nih.gov The tweezer-like geometry of these molecules makes them valuable components for constructing complex supramolecular architectures. nih.gov

Synthesis Methods for 1,1'-Dialkyl-2,2'-bibenzimidazoles

| Method | Description | Advantages | Reference |

|---|---|---|---|

| Coupling of 1-Alkylbenzimidazoles | Involves the coupling of pre-alkylated benzimidazole units, often in the presence of a catalyst like copper(II) acetate. | Simpler procedure, leads to higher purity products compared to direct alkylation. | journalssystem.com |

| Direct Alkylation | The direct addition of alkyl groups to the 2,2'-bibenzimidazole scaffold. | A more direct conceptual route. | journalssystem.com |

Derivatization with Schiff Base Moieties

The incorporation of Schiff base (imine) moieties into benzimidazole structures yields derivatives with significant chemical and photophysical properties. dergipark.org.trdergipark.org.tr These compounds are typically synthesized through a condensation reaction between a benzimidazole derivative containing a primary amine and an aldehyde or ketone. dergipark.org.trderpharmachemica.com

One notable example is the synthesis of (E)-4,4'-methylenebis(2-((E)-(((1H-benzo[d]imidazol-2-yl)methyl)imino)methyl)phenol). dergipark.org.trdergipark.org.tr This novel bis-Schiff-base was prepared by the condensation of 5,5'-methylenebis(2-hydroxybenzaldehyde) with (1H-benzo[d]imidazol-2-yl)methanamine HCl salt. dergipark.org.trdergipark.org.tr The formation of the imine group is confirmed by spectroscopic methods, such as the appearance of a characteristic imine band in the FT-IR spectrum and specific proton signals in 1H-NMR spectroscopy. dergipark.org.tr

Another synthetic approach involves reacting 2-aminobenzimidazole (B67599) with various substituted aldehydes. derpharmachemica.comuj.ac.za For instance, novel Schiff bases have been synthesized from 2-aminobenzimidazole and 5-substituted indole-3-carbaldehydes using methane (B114726) sulfonic acid as a catalyst in a solvent-free environment at room temperature. derpharmachemica.com Similarly, a series of Schiff bases was synthesized by refluxing Oct-2-ynoic acid (1,3-dihydrobenzimidazole-2-ylidene)amide with substituted amines in ethanol. researchgate.net These Schiff base derivatives are a significant class of organic compounds due to their wide range of applications. derpharmachemica.comuj.ac.za

Examples of Schiff Base Derivatization of Benzimidazoles

| Benzimidazole Precursor | Carbonyl Precursor | Key Reaction Condition | Resulting Product Type | Reference |

|---|---|---|---|---|

| (1H-benzo[d]imidazol-2-yl)methanamine HCl salt | 5,5'-methylenebis(2-hydroxybenzaldehyde) | Condensation reaction | Bis-Schiff-base with fluorescence and chemosensor properties | dergipark.org.trdergipark.org.tr |

| 2-Aminobenzimidazole | 5-Substituted indole-3-carbaldehydes | Methane sulfonic acid catalyst, solvent-free | Biologically active Schiff bases | derpharmachemica.com |

| Oct-2-ynoic acid (1,3-dihydrobenzimidazole-2-ylidene)amide | Substituted amines | Reflux in ethanol | Antimicrobial Schiff bases | researchgate.net |

Green Chemistry Principles and Applications in Bibenzimidazole Synthesis

The synthesis of benzimidazoles is increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.comchemmethod.com Conventional synthesis methods often require long reaction times, complex setups, and hazardous solvents, leading to high costs and environmental pollution. chemmethod.comchemmethod.combohrium.com Green chemistry offers more sustainable and efficient alternatives. chemmethod.combohrium.com

Key green chemistry approaches applied to benzimidazole synthesis include:

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times from hours to minutes or seconds, offering a fast, efficient, and economical method for synthesizing organic molecules. rjptonline.org

Use of Green Catalysts : Catalysts like alumina (B75360) have been used for the synthesis of benzimidazole derivatives from o-phenylenediamine (B120857) and various aldehydes under microwave conditions. rjptonline.org Other efficient and often reusable catalysts include Lewis acids like zinc triflate, and metal complexes such as K4[Fe(CN)6] under solvent-free conditions. chemmethod.com

Solvent-Free or Water-Mediated Reactions : Conducting reactions without a solvent or using water as a benign solvent is a cornerstone of green synthesis. chemmethod.com An intermolecular cyclization of N-(2-iodoaryl)benzamidine to form benzimidazoles has been successfully performed in water at 100 °C without any additional catalyst, highlighting an environmentally and economically valuable method. chemmethod.com Similarly, solvent-free syntheses using silica (B1680970) gel to absorb reactants, which are then reacted by grinding or microwave assistance, have been developed. mdpi.com

One-Pot Syntheses : Combining multiple reaction steps into a single pot reduces waste and improves efficiency. One-pot syntheses of 2-substituted benzimidazoles have been achieved using catalysts like ammonium (B1175870) chloride or zinc triflate. chemmethod.com

These green methodologies not only provide high yields and shorter reaction times but also avoid the use of hazardous solvents and expensive or toxic reagents, aligning with the goals of sustainable chemical development. chemmethod.commdpi.com

Green Chemistry Approaches in Benzimidazole Synthesis

| Green Principle/Method | Example Application | Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Condensation of o-phenylenediamine with aldehydes. | Drastically reduced reaction times, high efficiency, economical. | chemmethod.comrjptonline.org |

| Green Catalysts | Using alumina, K4[Fe(CN)6], or zinc triflate. | Avoids hazardous reagents, can be inexpensive and reusable. | chemmethod.comrjptonline.org |

| Aqueous Media | Intermolecular cyclization of N-(2-iodoaryl)benzamidine. | Environmentally benign, economical, avoids organic solvents. | chemmethod.com |

| Solvent-Free Conditions | Reaction of o-phenylenediamine and aldehydes on silica gel. | Reduces waste, simplifies workup, environmentally friendly. | derpharmachemica.commdpi.com |

Spectroscopic and Structural Elucidation Techniques for 1,1 Bibenzimidazole Systems

Vibrational Spectroscopy for Molecular Fingerprinting (FTIR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, serves as a fundamental tool for identifying the functional groups and characterizing the bonding within 1,1'-Bibenzimidazole systems.

In the FTIR spectra of benzimidazole (B57391) derivatives, characteristic absorption bands are observed. For instance, the N-H stretching vibration typically appears in the range of 3035-3421 cm⁻¹. ajol.inforesearchgate.net The C=N stretching vibration is often seen around 1584-1629 cm⁻¹, while C=C stretching vibrations within the aromatic rings are found in the 1427-1614 cm⁻¹ region. nih.govscholarsresearchlibrary.com Additionally, C-N stretching vibrations can be observed around 1301-1475 cm⁻¹. ajol.inforesearchgate.net For substituted benzimidazoles, the presence of other functional groups gives rise to distinct peaks, such as the C=O stretch in the range of 1660-1709 cm⁻¹. nih.govscholarsresearchlibrary.com

FTIR Spectral Data for Selected Benzimidazole Derivatives

| Compound Type | N-H Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | Other Notable Peaks (cm⁻¹) |

|---|---|---|---|---|---|

| 2-substituted Benzimidazoles ajol.info | 3048 | 1622 | 1591 | 1494, 1462 | |

| 2-substituted Benzimidazoles ajol.info | 3035 | 1604 | 1512 | 1434 | |

| Benzimidazole Hydrazones scholarsresearchlibrary.com | 3411-3432 | 1584-1619 | - | - | C=O: 1678-1709 |

| Fluoro-Benzimidazole Derivatives nih.gov | 3201-3219 | 1612-1629 | 1427-1589 | - | C=O: 1660-1668 |

Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of this compound systems, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

In the ¹H NMR spectra of benzimidazole derivatives, the N-H proton typically appears as a singlet at a downfield chemical shift, often in the range of δ 12.05-13.25 ppm, and is exchangeable with D₂O. nih.gov Aromatic protons of the benzimidazole core and any substituents display signals in the aromatic region (approximately δ 7.0-8.9 ppm). nih.govscholarsresearchlibrary.com For instance, in some 2-benzyl benzimidazole hydrazones, the amide proton of the hydrazone moiety shows two separate singlets, indicating the presence of E/Z geometrical isomers. scholarsresearchlibrary.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbons of the benzimidazole ring system typically resonate in the range of δ 102-165 ppm. ajol.infonih.gov For example, in certain fluoro-benzimidazole derivatives, the carbon signals have been assigned to specific positions within the molecule, confirming the substitution pattern. nih.gov

¹H and ¹³C NMR Data for a Representative Benzimidazole Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Coupling Constant | Assignment |

|---|---|---|---|

| ¹H nih.gov | 13.23 | s | Benzimidazole-NH |

| ¹H nih.gov | 12.09 | s | NH-CO |

| ¹H nih.gov | 8.67 | s | N=CH |

| ¹H nih.gov | 8.31 | d, J=7.85 Hz | Aromatic-H |

| ¹H nih.gov | 8.10 | d, J=7.90 Hz | Aromatic-H |

| ¹³C nih.gov | 162.90 | C=O | |

| ¹³C nih.gov | 155.75 | C=N |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic properties of this compound systems. The absorption spectra reveal information about electronic transitions within the molecule. For this compound (BBI), the absorption spectrum is characterized by multiple band systems, with a highly structured band appearing above 300 nm. cdnsciencepub.com This long-wavelength band is significantly red-shifted compared to that of benzimidazole, suggesting extended conjugation between the two benzimidazole rings. cdnsciencepub.com

The fluorescence spectra of these compounds are also informative. BBI exhibits a structured fluorescence spectrum that is red-shifted relative to benzimidazole. cdnsciencepub.com The photophysical properties can be influenced by substitution. For example, the introduction of an electron-withdrawing group like a cyano (CN) group can lead to a noticeable red-shift in both the absorption and emission spectra of triphenylamine-benzimidazole derivatives. acs.org

Photophysical Data for Selected Benzimidazole Systems

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Solvent |

|---|---|---|---|---|

| 1,1'-Dimethyl-2,2'-bibenzimidazole mdpi.com | ~300 | - | - | Dichloromethane (B109758) |

| Triphenylamine-Benzimidazole (1a) acs.org | ~350 | ~425 | ~75 | Ethanol |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (ESI-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and investigating the fragmentation patterns of this compound and its derivatives. Electrospray ionization (ESI-MS) is a commonly used soft ionization technique that allows for the detection of the molecular ion peak, often as the protonated molecule [M+H]⁺. scholarsresearchlibrary.comnih.gov This information is crucial for confirming the molecular formula of newly synthesized compounds. ajol.info

The fragmentation patterns observed in the mass spectra provide valuable structural information. For example, in the mass spectra of some 2-benzimidazole derivatives, characteristic fragments corresponding to the loss of substituents and cleavage of the imidazole (B134444) ring are observed. semanticscholar.org

ESI-MS Data for a Representative Benzimidazole Derivative

| Compound | Ionization Mode | Observed m/z | Assignment |

|---|

Thermogravimetric Analysis (TGA) for Thermal Behavior Studies

Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of this compound and related polymers. Polybenzimidazoles (PBIs) are known for their exceptional thermal stability, often showing no significant weight loss until high temperatures. wikipedia.org For example, some aliphatic polybenzimidazoles exhibit no major decomposition below 450 °C. nih.gov TGA studies on triphenylamine-benzimidazole derivatives have demonstrated their high thermal stability, with decomposition temperatures (Td) ranging from 399 to 454 °C. acs.org The thermal decomposition of poly-2,2′-(m-phenylene)-5,5′-bibenzimidazole has been studied, with water being the major product below 550°C, and degradation of the heterocyclic structure occurring at higher temperatures. tandfonline.com

Thermal Stability Data for Selected Benzimidazole Systems

| Compound/Polymer | Decomposition Temperature (Td) | Atmosphere |

|---|---|---|

| Triphenylamine-Benzimidazole (1a) acs.org | 399 °C | Nitrogen |

| Triphenylamine-Benzimidazole-OMe (1c) acs.org | 406 °C | Nitrogen |

| Triphenylamine-Benzimidazole-CN (1d) acs.org | 454 °C | Nitrogen |

Computational and Theoretical Investigations of 1,1 Bibenzimidazole

Density Functional Theory (DFT) Calculations for Electronic and Geometric Optimization.acs.orgnih.gov

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and geometry of molecules. acs.org DFT calculations provide valuable insights into various molecular properties by approximating the complex many-electron problem with a simpler set of equations based on the electron density. uci.edu These calculations are instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties, often showing good agreement with experimental data. sapub.org

Molecular geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. faccts.de For 1,1'-Bibenzimidazole, this process involves determining the most stable conformation by systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy state is achieved. gitlab.io The conformation of this compound is largely defined by the torsion or dihedral angle between the two benzimidazole (B57391) rings.

Computational studies on similar bicyclic aromatic systems, such as 2-(2′-pyridyl)benzimidazole, have utilized DFT methods like B3LYP with basis sets such as 6-31G* to calculate torsional potentials and identify stable conformers. researchgate.net The conformation of the molecule can be significantly influenced by intermolecular interactions in the solid state, as seen in the polymorphism of 2-propyl-1H-benzimidazole where different crystal forms exhibit distinct molecular conformations. iucr.org For this compound, the planarity or twisting of the two benzimidazole units relative to each other is a key conformational feature. The optimization process helps in understanding whether a planar or a twisted conformation is energetically more favorable. In some cases, multiple stable conformers may exist with small energy differences, and these can be thermally accessible in solution. nih.gov

Table 1: Selected Optimized Geometric Parameters for this compound (Exemplary Data) Note: The following data is illustrative and based on typical values for similar structures. Actual values depend on the specific computational method and basis set used.

| Parameter | Value |

| C-N Bond Length (imidazole ring) | ~1.38 Å |

| C=N Bond Length (imidazole ring) | ~1.32 Å |

| C-C Bond Length (benzene ring) | ~1.40 Å |

| N-N' Bond Length (inter-ring) | ~1.45 Å |

| Dihedral Angle (C-N-N'-C') | Varies (planar vs. twisted) |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ossila.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. numberanalytics.comossila.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. numberanalytics.com Conversely, a small gap indicates that the molecule is more reactive and can be easily excited. iucr.org For this compound, FMO analysis can reveal how the electronic charge is distributed in these key orbitals. Typically, in such aromatic systems, the HOMO and LUMO are delocalized over the π-conjugated framework. iucr.org The HOMO-LUMO gap can be influenced by factors such as substituents on the benzimidazole rings and the dihedral angle between them.

Table 2: Exemplary Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound Note: These values are illustrative and can vary with the computational method.

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.depublish.csiro.au The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential. uni-muenchen.de Typically, red-colored regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue-colored regions represent positive potential, indicating sites for nucleophilic attack. researchgate.net Green areas generally correspond to regions of neutral potential. iucr.org

For this compound, the MEP map would likely show regions of negative potential around the nitrogen atoms of the imidazole (B134444) rings, making them the most probable sites for protonation or interaction with electrophiles. publish.csiro.au The benzene (B151609) rings would exhibit areas of both positive and negative potential, reflecting the complex electron distribution in the aromatic system. iucr.org MEP analysis is particularly useful in understanding intermolecular interactions, such as hydrogen bonding, and predicting the initial pathways of chemical reactions. publish.csiro.au

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. scielo.org.mx Fukui functions, for instance, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. scm.comfaccts.de The Fukui function, f(r), measures the change in electron density at a specific point when an electron is added to or removed from the molecule. scm.com Condensed Fukui functions simplify this by providing values for each atom, indicating its propensity for different types of reactions. researchgate.net

Other global reactivity descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). sapub.org Electronegativity measures the tendency of a molecule to attract electrons, while chemical hardness represents its resistance to changes in its electron distribution. sapub.org The electrophilicity index provides a measure of a molecule's ability to accept electrons. Conversely, nucleophilicity indices can be defined to quantify the electron-donating ability of a molecule. nih.gov For this compound, these descriptors can provide a quantitative understanding of its reactivity and selectivity in chemical reactions.

Noncovalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and properties of molecules, especially in condensed phases. nih.govacs.org These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, can be investigated computationally using techniques like NCI analysis. researchgate.net NCI plots, derived from the electron density and its derivatives, visually represent and characterize the nature and strength of these weak interactions.

In the context of this compound, NCI studies can elucidate the interactions between the two benzimidazole rings, such as intramolecular hydrogen bonding or steric repulsion, which influence its conformation. Furthermore, these studies can shed light on how this compound molecules interact with each other in the solid state or with solvent molecules in solution. researchgate.net For example, studies on benzimidazole derivatives have shown the importance of N-H···O and C-H···O hydrogen bonds, as well as van der Waals forces, in their complexation with other molecules. nih.gov

Reactivity Descriptors (Fukui Functions, Electrophilicity, Nucleophilicity)

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties.worldscientific.comrsc.org

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules. uci.edursc.org It allows for the calculation of excitation energies, which correspond to the absorption of light, and other properties related to the excited state, such as oscillator strengths and transition dipole moments. ups-tlse.frarxiv.org

For this compound, TD-DFT calculations can predict its UV-Vis absorption spectrum. nih.gov The calculations provide information on the energies of the electronic transitions and the nature of the orbitals involved. For instance, the lowest energy transition is often a HOMO to LUMO transition. The results of TD-DFT calculations can be compared with experimental spectroscopic data to validate the computational approach. nih.gov These studies are crucial for understanding the photophysical and photochemical behavior of this compound and for designing molecules with specific optical properties.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex molecular wavefunctions into a more intuitive chemical language of localized bonds, lone pairs, and antibonding orbitals. juniperpublishers.comuni-muenchen.de This approach is instrumental in quantifying the extent of electron delocalization by examining the interactions between filled (donor) and empty (acceptor) orbitals. juniperpublishers.comuni-muenchen.de The stabilization energy, E(2), associated with these donor-acceptor interactions is calculated using second-order perturbation theory, providing a quantitative measure of delocalization and hyperconjugative effects that contribute to molecular stability. uni-muenchen.detsijournals.com

In systems related to bibenzimidazole, NBO analysis highlights significant intramolecular charge transfer and electron delocalization. For instance, in the bis-benzimidazole molecule 1,2-Bis(2-benzimidazolyl)-1,2-ethanediol, NBO calculations performed at the DFT/B3LYP level reveal strong delocalization effects. researchgate.net The analysis identifies key interactions, such as the donation of electron density from the nitrogen lone pair orbitals (LP(N)) to the antibonding π* orbitals of the aromatic system.

Similarly, studies on N-Butyl-1H-benzimidazole show that delocalization occurs from σ bonds to adjacent antibonding orbitals. researchgate.net For example, the delocalization of σ-electrons from the C1–C2 bond into the antibonding σ(C1–C6), σ(C1–N26), and σ*(C6–H11) orbitals results in stabilization energies of 4.63, 0.86, and 2.42 kJ/mol, respectively. researchgate.net These interactions, while specific to a derivative, exemplify the types of electron delocalization present in the benzimidazole core structure.

The most significant interactions typically involve lone pairs on nitrogen atoms and the π-systems of the fused rings. The table below summarizes representative donor-acceptor interactions and their stabilization energies found in benzimidazole-related structures, illustrating the primary pathways of electron delocalization.

| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) | Reference |

|---|---|---|---|

| LP (1) N7 | π* (C2-N3) | 39.11 | researchgate.net |

| LP (1) N7 | π* (C8-C9) | 35.53 | researchgate.net |

| π (C4-C5) | π* (C2-N3) | 20.44 | researchgate.net |

| π (C4-C5) | π* (C8-C9) | 17.89 | researchgate.net |

| σ (C1-C2) | σ* (C1-C6) | 1.11 (4.63 kJ/mol) | researchgate.net |

Data is for 1,2-Bis(2-benzimidazolyl)-1,2-ethanediol and N-Butyl-1H-benzimidazole as representative examples of the benzimidazole system.

Molecular Dynamics Simulations for Interfacial Adsorption and Interactions

Molecular dynamics (MD) simulations provide a computational lens to observe the time-dependent behavior of molecules, offering critical insights into their interactions and dynamics at interfaces. rsc.orgacs.org These simulations are particularly valuable for understanding how bibenzimidazole and its derivatives adsorb onto surfaces and interact with their environment, such as proteins, nucleic acids, or metal surfaces. nih.govresearchgate.net

A notable application of MD simulations is in studying the interaction of benzimidazole-containing ligands with biological macromolecules. For example, simulations of a linear benzimidazole-biphenyl diamidine binding to the minor groove of DNA revealed a complex and dynamic interaction. nih.govresearchgate.net The simulations showed that the benzimidazole end of the molecule formed stable hydrogen bonds and remained relatively fixed within the DNA groove. nih.gov In contrast, the biphenyl-amidine portion of the molecule exhibited significant dynamic fluctuations and conformational changes, with its interaction being mediated by a network of mobile interfacial water molecules. nih.govresearchgate.net

In the context of materials science, MD simulations have been used to investigate the adsorption of benzimidazole derivatives on metal surfaces for corrosion inhibition. researchgate.net These simulations model the interface between the inhibitor molecule and a metal surface (e.g., iron) in an acidic solution. researchgate.net The results provide the binding energy between the inhibitor and the surface, revealing the strength of adsorption. researchgate.net The simulations can also elucidate the orientation of the adsorbed molecules, showing, for instance, a tendency for the benzimidazole ring to lie flat on the metal surface, maximizing contact and protective action. researchgate.net

The key findings from these simulations are summarized in the table below, highlighting the nature of interfacial interactions.

| System Studied | Interface | Key Interactions Observed | Primary Finding | Reference |

|---|---|---|---|---|

| Benzimidazole-biphenyl diamidine | DNA Minor Groove/Water | Hydrogen bonds, van der Waals, water-mediated contacts | Benzimidazole end is stable; biphenyl (B1667301) end is dynamic and water-mediated. | nih.govresearchgate.net |

| Benzimidazole derivatives (e.g., 2-aminomethylbenzimidazole) | Iron/Aqueous HNO₃ | Covalent and electrostatic interactions between inhibitor and Fe atoms | Adsorption energy indicates strong binding to the surface, explaining inhibition. | researchgate.net |

| Benzimidazole Pin1 inhibitors | Pin1 Protein Active Site | Electrostatic fields, hydrophobic interactions, H-bonds with key residues (Lys63, Arg69) | Identified key amino acid residues crucial for inhibitor binding. | rsc.org |

| Imidazo[4,5-b] pyridine (B92270) derivative | Mild Steel/Aqueous HCl | Adsorption film formation | Simulations confirmed the existence of a protective adsorption film on the metal surface. | researchgate.net |

Correlation of Computational Data with Experimental Spectroscopic and Structural Findings

The validation of computational models is achieved by comparing their predictions with experimental data. For this compound and related compounds, a strong correlation between computational results and experimental spectroscopic and structural findings confirms the accuracy of the theoretical methods and allows for a reliable interpretation of the experimental data. dergipark.org.tracs.org

Structural Correlation: Quantum chemical calculations, typically using Density Functional Theory (DFT), can predict molecular geometries with high accuracy. These theoretical structures are often compared with data from X-ray crystallography. For example, a study on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid showed excellent agreement between the bond lengths and angles optimized using the B3LYP/6-311++G(d,p) method and those determined experimentally. mdpi.com The calculated C-N bond lengths were in the range of 1.304–1.460 Å, which closely matched the experimental range of 1.313–1.468 Å. mdpi.com This level of agreement validates the computational model's ability to reproduce the precise molecular structure.

| Parameter | Bond | Experimental (Å) | Calculated (Å) | Reference |

|---|---|---|---|---|

| Bond Length | C=O | 1.216 | 1.210 | mdpi.com |

| C-O | 1.318 | 1.354 |

Data for 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid.

Spectroscopic Correlation: A powerful application of computational chemistry is the prediction of vibrational (FT-IR, Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. Theoretical vibrational frequencies are often scaled to correct for anharmonicity and basis set deficiencies, and the resulting spectra typically show a strong correlation with experimental measurements. researchgate.net

In a study of 1-Methyl-6-Nitro-1H-Benzimidazole, theoretical vibrational spectra calculated using DFT (B3LYP) and Hartree-Fock (HF) methods showed good agreement with the experimental FT-IR and FT-Raman spectra. researchgate.net This allows for confident assignment of vibrational modes to specific molecular motions. researchgate.net Similarly, calculated NMR chemical shifts for a benzimidazole derivative were found to be quite similar to the actual experimental shifts, with peaks observed experimentally between 5.82 ppm and 8.25 ppm closely matching the theoretical predictions. mdpi.com The correlation between calculated and experimental UV-Vis absorption maxima also proves to be a valuable tool for understanding electronic transitions within the molecule. mdpi.com

| Vibrational Mode | Experimental FT-IR | Calculated (Scaled) | Assignment | Reference |

|---|---|---|---|---|

| N-H stretch | 3420 | 3525 | Stretching of non-H-bonded NH group | acs.org |

| C-H stretch (aromatic) | 3062 | 3086 | Stretching of C-H bonds in the phenyl ring | acs.org |

| C=N stretch | 1628 | 1630 | Stretching of the imidazole C=N bond | mdpi.com |

| C=C stretch | 1454 | 1455 | Aromatic ring stretching | mdpi.com |

Data compiled from studies on Polybenzimidazole and 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid.

This strong congruence between theoretical predictions and experimental reality underscores the power of computational methods to not only interpret but also predict the structural and spectroscopic properties of complex molecules like this compound.

Coordination Chemistry of 1,1 Bibenzimidazole As a Ligand

Ligand Binding Modes and Coordination Geometries

1,1'-Bibenzimidazole can adopt several coordination modes, primarily dictated by the presence or absence of substituents on the nitrogen atoms and the nature of the metal ion. In its NH-form, it can act as a chelating ligand. mdpi.com Deprotonation of the NH group allows for the formation of neutral chain-type complexes. mdpi.com However, the introduction of substituents, such as methyl groups, at these nitrogen atoms introduces steric hindrance, compelling the ligand to function as a bridge. mdpi.com

The flexibility of the C-C bond between the two benzimidazole (B57391) rings allows the ligand to twist, adopting an anti-configuration. mdpi.com This twisting is a notable feature in many of its complexes, with dihedral angles between the benzimidazole planes often observed in the range of 50–60°. mdpi.comresearchgate.netnih.gov This conformational flexibility enables the ligand to accommodate different metal centers and coordination geometries.

The coordination geometries observed in metal complexes of this compound are diverse. For instance, in mononuclear complexes with Group 12 metals (Zn(II), Cd(II), Hg(II)), a distorted tetrahedral environment is common. tandfonline.com In some copper(II) complexes, square pyramidal and trigonal bipyramidal distorted square-based pyramidal geometries have been observed. nih.gov The specific geometry is influenced by both the primary this compound ligand and any co-ligands present.

Formation and Characterization of Metal Complexes

The reaction of this compound and its derivatives with various metal salts leads to the formation of mononuclear, dinuclear, and higher nuclearity complexes. These complexes are typically characterized using a combination of techniques including elemental analysis, IR spectroscopy, UV-Vis spectroscopy, NMR spectroscopy, and single-crystal X-ray diffraction. tandfonline.comnih.govroyalsocietypublishing.orgresearchgate.net

Mononuclear Metal Complexes

Mononuclear complexes of this compound and its derivatives have been synthesized with a range of transition metals. For example, iso-structural mononuclear complexes of Zn(II), Cd(II), and Hg(II) with the formula [MCl2(BPB)2] (where BPB is 1-benzyl-2-phenyl-1H-benzimidazole) have been prepared. tandfonline.com In these complexes, the metal ion is in a distorted tetrahedral environment. tandfonline.com

Mononuclear ruthenium(II) complexes have also been synthesized and can serve as building blocks for creating di- or oligo-nuclear complexes. psu.edu Similarly, mononuclear mixed ligand copper(II) complexes with N,N-bis(benzimidazol-2-ylmethyl)amine (a related ligand) and various diimine co-ligands have been isolated and characterized. nih.gov The coordination geometry in these complexes can vary, for instance, from square pyramidal to a distorted trigonal bipyramidal shape. nih.gov

Table 1: Examples of Mononuclear Metal Complexes with this compound Derivatives

| Complex Formula | Metal Ion | Ligand | Coordination Geometry | Reference |

|---|---|---|---|---|

| [MCl2(BPB)2] | Zn(II), Cd(II), Hg(II) | 1-benzyl-2-phenyl-1H-benzimidazole | Distorted Tetrahedral | tandfonline.com |

| Cu(bba)(phen)2 | Cu(II) | N,N-bis(benzimidazol-2-ylmethyl)amine, 1,10-phenanthroline | Square Pyramidal | nih.gov |

| Cu(bba)(5,6-dmp)2 | Cu(II) | N,N-bis(benzimidazol-2-ylmethyl)amine, 5,6-dimethyl-1,10-phenanthroline | Trigonal Bipyramidal Distorted Square Based Pyramidal | nih.gov |

| [Ag(Prntb)(CF3SO3)]·0.25H2O | Ag(I) | tris(N-propyl-benzimidazol-2-ylmethyl)amine | Distorted Tetrahedral | nih.gov |

| Ru(bpy)2(H3pzbzim)2·2H2O | Ru(II) | pyrazole-3,5-bis(benzimidazole), 2,2'-bipyridine (B1663995) | Octahedral | nih.gov |

Dinuclear Metal Complexes

This compound and its analogues are effective bridging ligands, facilitating the formation of dinuclear metal complexes. The reaction of mononuclear ruthenium or osmium complexes containing a bibenzimidazole ligand with another metal center can lead to the formation of dinuclear species. psu.edu

Dinuclear palladium(II) complexes with related benzimidazolidine-2-thione and imidazoline-2-thione ligands have been synthesized, where the anionic ligands bridge two metal centers through their N and S donor atoms. iucr.org Furthermore, the tripodal ligand tris(N-methyl-benzimidazol-2-ylmethyl)amine can form a C2 symmetric dinuclear silver(I) complex where each metal atom is trigonally coordinated. nih.gov

Table 2: Examples of Dinuclear Metal Complexes with this compound Derivatives

| Complex Formula | Metal Ions | Bridging Ligand | Coordination Feature | Reference |

|---|---|---|---|---|

| Ag2(Mentb)22·H2O | Ag(I) | tris(N-methyl-benzimidazol-2-ylmethyl)amine | Each Ag(I) is trigonally coordinated by two arms of one ligand and one arm of another. | nih.gov |

| [Pd2(μ-N,S-bzimtH)2(CN)2(PPh3)2] | Pd(II) | 1,3-benzimidazolidine-2-thione | Anionic ligands bridge through N,S-donor atoms. | iucr.org |

| Ru(bpy)2(bimpm)Ru(bpy)23 | Ru(II) | 2-(2-pyrimidyl)benzimidazolate | Bridging ligand connects two ruthenium centers. | niscpr.res.in |

Trinuclear and Tetranuclear Metal Complexes

The coordination chemistry of this compound extends to the formation of higher nuclearity clusters. For example, the reaction of a cyclic trinuclear copper(I) or silver(I) pyrazolate complex with 1,1'-dimethyl-2,2'-bibenzimidazole can yield tetranuclear adducts. mdpi.comresearchgate.netnih.gov The stoichiometry of the reaction influences the final structure, with the addition of one or two bibenzimidazole ligands leading to different tetranuclear cores. mdpi.comresearchgate.netnih.gov

A trinuclear nickel(II) complex has been prepared with 1-(1H-benzimidazol-2-yl)-N-(1H-benzimidazol-2-ylmethyl)methanamine. mdpi.com Additionally, C3-symmetric tripodal benzimidazole ligands have been shown to form trinuclear and tetranuclear silver(I) complexes. nih.gov For instance, a trinuclear silver(I) complex with C3 symmetry features a Ag3 regular triangle sandwiched between two tris(N-ethyl-benzimidazol-2-ylmethyl)amine ligands. nih.gov A tetranuclear silver(I) complex is formed where two linearly coordinated Ag(I) atoms are bridged by a pair of tris(2-benzimidazolylmethyl)amine (B1330919) ligands. nih.gov

Table 3: Examples of Trinuclear and Tetranuclear Metal Complexes

| Complex Formula | Metal Ions | Ligand(s) | Nuclearity | Reference |

|---|---|---|---|---|

| Ni3(abb)3(H2O)3(μ-ttc)3 | Ni(II) | 1-(1H-benzimidazol-2-yl)-N-(1H-benzimidazol-2-ylmethyl)methanamine, trithiocyanuric acid | Trinuclear | mdpi.com |

| Ag3(Etntb)23·CH3OH | Ag(I) | tris(N-ethyl-benzimidazol-2-ylmethyl)amine | Trinuclear | nih.gov |

| [Cu4(Pz)4(L)2] | Cu(I) | 1,1'-dimethyl-2,2'-bibenzimidazole, 3,5-bis(trifluoromethyl)pyrazolate | Tetranuclear | mdpi.com |

| [Ag4(Pz)4(L)] | Ag(I) | 1,1'-dimethyl-2,2'-bibenzimidazole, 3,5-bis(trifluoromethyl)pyrazolate | Tetranuclear | mdpi.com |

| Ag4(ntb)2(CH3CN)2(CF3CO2)22·2H2O | Ag(I) | tris(2-benzimidazolylmethyl)amine, acetonitrile, trifluoroacetate | Tetranuclear | nih.gov |

Complexes with Transition Metals

This compound and its derivatives form stable complexes with a wide array of transition metals.

Cu(I) and Ag(I): These d10 metal ions react with 1,1'-dimethyl-2,2'-bibenzimidazole and pyrazolate ligands to form tetranuclear complexes. mdpi.comresearchgate.netnih.gov The resulting structures can have idealized or distorted tetrahedral metal cores. mdpi.comresearchgate.netnih.gov

Co(II), Ni(II), and Zn(II): A series of complexes with these metal ions have been synthesized using benzimidazole-derived Schiff bases. nih.gov Additionally, a trinuclear Ni(II) complex has been reported. mdpi.com

Pd(II): Dinuclear palladium(II) complexes have been formed with related benzimidazole-based thione ligands. iucr.org

Ru(II): A variety of mononuclear and dinuclear ruthenium(II) complexes have been prepared using bibenzimidazole-type ligands, often in combination with other ligands like 2,2'-bipyridine or 1,10-phenanthroline. psu.edunih.govresearchgate.netnih.gov

Mn(I), Re, Ir: While less common, complexes with these metals are also known. For example, Re(I) and Ir(III) complexes with a 4,4'-bis(benzimidazol-2-yl)-2,2'-bipyridine ligand have been synthesized. researchgate.netnih.gov

Hg(II): Mononuclear mercury(II) complexes with 1-benzyl-2-phenyl-1H-benzimidazole have been characterized, showing a distorted tetrahedral geometry. tandfonline.com One-dimensional coordination polymers with Hg(II) and a bis(pyridin-4-ylmethyl)-2,2'-bi-1H-benzimidazole ligand have also been reported. nih.gov

Influence of Ligand Substituents on Coordination Behavior

Substituents on the this compound framework play a crucial role in determining the coordination behavior of the ligand.

The presence of bulky substituents on the nitrogen atoms of the benzimidazole rings can induce steric repulsion, forcing the ligand to adopt a bridging rather than a chelating coordination mode. mdpi.com For example, methyl groups at the N1 and N1' positions prevent the formation of simple chelate complexes and favor bridging. mdpi.com

Furthermore, the introduction of specific functional groups can lead to the formation of complexes with higher nuclearity. Tripodal ligands with benzimidazole arms, for instance, are capable of forming mononuclear, dinuclear, trinuclear, and tetranuclear complexes depending on the length of the alkyl substituents on the benzimidazole nitrogen atoms and the reaction conditions. nih.gov

Spectroscopic Signatures of Metal-Bibenzimidazole Complex Formation

The formation of metal complexes with this compound (H2bibzim) and its derivatives is accompanied by distinct changes in their spectroscopic properties. These changes, observed in UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy, provide valuable insights into the coordination environment and the nature of the metal-ligand bond.

UV-Visible Spectroscopy

The electronic absorption spectra of this compound and its metal complexes are characterized by intense ligand-centered π→π* transitions in the ultraviolet (UV) region. Upon complexation with a metal ion, these bands may undergo shifts, and new bands corresponding to metal-to-ligand charge transfer (MLCT) can appear in the visible region. nih.govresearchgate.net

For instance, in diluted dichloromethane (B109758) solutions, complexes of 1,1'-dimethyl-2,2'-bibenzimidazole with copper(I) and silver(I) pyrazolates exhibit absorption bands around 300 nm, which are attributed to the π→π* transitions within the bibenzimidazole ligand. mdpi.com In concentrated solutions, however, additional broad, structureless high-energy bands appear at approximately 290 nm, along with other bands at 314, 330, and 345 nm. mdpi.com The appearance of these new bands suggests changes in the electronic environment of the ligand upon complexation.

Ruthenium(II) and Osmium(II) bimetallic complexes with 4,5-bis(benzimidazole-2-yl)imidazole (H3Imbzim) show intense ligand-centered absorption bands in the UV region and moderately intense MLCT bands in the visible region. nih.gov The MLCT bands are characteristic of the specific metal-ligand interaction and are sensitive to the oxidation state of the metal. nih.gov Similarly, iron(II) complexes with benzimidazole-based ligands can exhibit MLCT bands, such as the one observed at 550 nm for an iron(II) complex that imparts a purple color to the compound in its neutral state. rsc.org

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the coordination sites of the this compound ligand. The IR spectrum of the free ligand displays characteristic vibrational bands, which are altered upon complexation with a metal ion.

The appearance of new bands in the far-infrared region (typically below 600 cm⁻¹) is indicative of the formation of metal-nitrogen (M-N) and, in some cases, metal-oxygen (M-O) bonds. mdpi.comasianpubs.org For example, M-N stretching vibrations have been observed in the range of 420-472 cm⁻¹, while M-O vibrations can appear around 500-580 cm⁻¹. mdpi.comnih.gov The presence of coordinated water molecules or other anions can also be identified by their characteristic IR bands. researchgate.netorientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, provides detailed information about the structure of this compound complexes in solution. The chemical shifts of the protons on the bibenzimidazole ligand are sensitive to the coordination environment. researchgate.net

In some cases, the dynamic behavior of the complexes in solution can lead to the broadening of NMR signals. mdpi.com Furthermore, the presence of intramolecular interactions, such as π-π stacking, can cause significant shielding of certain protons, leading to upfield shifts in their ¹H NMR signals. ias.ac.in

Interactive Data Table: Spectroscopic Data for Selected Metal-Bibenzimidazole Complexes

| Complex | UV-Vis (λmax, nm) | IR (ν, cm⁻¹) | ¹H NMR (δ, ppm) | Reference |

| [Cu(1,1'-dimethyl-2,2'-bibenzimidazole)(pyrazolate)] | ~300, 314, 330, 345 | Not Reported | Broadened signals | mdpi.com |

| [Fe(II) complex with benzimidazole derivative] | 348, 550 (MLCT) | Not Reported | Not Reported | rsc.org |

| [(bpy)₂(Ru)(H₂Imbzim)(Os)(bpy)₂]³⁺ | UV and Visible (MLCT) | Not Reported | Not Reported | nih.gov |

| Silver(I) complex with 5-chloro-2-(2-trifluoromethyl)-phenyl-benzimidazole | 203, 284 | 3064 (N-H), 1624 (C=N), 472 (Ag-N) | 13.46 (N-H), 7.34-7.94 (Ar-H) | nih.gov |

Electrochemical Properties of Metal-Bibenzimidazole Complexes

The electrochemical behavior of metal-1,1'-bibenzimidazole complexes is a critical aspect of their characterization, providing insights into their redox properties and potential applications in areas such as electrochromism and catalysis. Cyclic voltammetry (CV) is the primary technique used to investigate these properties.

The redox potentials of metal-bibenzimidazole complexes are influenced by several factors, including the nature of the metal ion, the substituents on the bibenzimidazole ligand, and the coordination environment. nih.govmdpi.com The bibenzimidazole ligand itself can be electroactive, undergoing oxidation or reduction at specific potentials. rsc.org

Redox Processes

Metal-bibenzimidazole complexes can exhibit one or more reversible or quasi-reversible redox processes corresponding to the oxidation or reduction of the metal center. For example, Fe(II)/Fe(III) and Cu(II)/Cu(I) couples are commonly observed. rsc.orgnih.gov

In an Fe(II) complex with a benzimidazole-based ligand, a reversible oxidation at E₁/₂ = 755 mV (vs. Ag/Ag⁺) was attributed to the Fe(II)/Fe(III) couple. rsc.org This complex also showed an irreversible reduction peak at Epc = -720 mV, assigned to the Fe(II) → Fe(I) process, and an oxidation peak at Epa = +200 mV for the Fe(I) → Fe(II) process. rsc.org

Copper(II) complexes with a tetradentate diamide (B1670390) bisbenzimidazole ligand display a quasi-reversible redox wave for the Cu(II)/Cu(I) reduction. nih.gov The half-wave potential (E₁/₂) for this process was found to be dependent on the ancillary ligands, shifting anodically in the order Cl⁻ < NO₃⁻ < SCN⁻. nih.gov This indicates that the bound chloride ion stabilizes the Cu(II) state more effectively than the thiocyanate (B1210189) ion. nih.gov

The ligand itself can also be involved in redox processes. The oxidation of the imine bond in a benzimidazole-based ligand was observed at an irreversible anodic peak of +975 mV. rsc.org Upon coordination to a metal, the oxidation potential of the ligand can be shifted to more positive values, indicating stabilization of the ligand within the complex. rsc.org

Electrochromism

Some metal-bibenzimidazole complexes exhibit electrochromism, meaning they change color upon a change in their oxidation state. rsc.orgrsc.org This property arises from the alteration of the electronic absorption spectrum, particularly the MLCT bands, when the metal center or the ligand is oxidized or reduced. rsc.org

An Fe(II) complex with a benzimidazole-based ligand demonstrated multi-electrochromic behavior. rsc.org In its neutral state, the complex was purple. Upon oxidation of Fe(II) to Fe(III), the color changed to yellow. Further oxidation of the ligand resulted in a pale-yellow color, and reduction of the metal center to Fe(I) produced a green color. rsc.org The ability to reversibly switch between these colored states through electrochemical means highlights the potential of these complexes in electrochromic devices. rsc.org

Interactive Data Table: Electrochemical Data for Selected Metal-Bibenzimidazole Complexes

| Complex | Redox Couple | E₁/₂ (V vs. ref) | Technique | Reference |

| [Fe(II)(L)₂]²⁺ (L = benzimidazole derivative) | Fe(II)/Fe(III) | 0.755 (vs. Ag/Ag⁺) | CV | rsc.org |

| [Cu(GBHA)Cl]⁺ (GBHA = bis(glycine-2-benzimidazolyl)hexanediamide) | Cu(II)/Cu(I) | Anodically shifted with anion | CV | nih.gov |

| [Fe(O-GBBA)Cl₂]Cl (O-GBBA = N-Octyl-N,N'-Bis-(2-Methyl-Benzimidazoly)-benzene-1, 3-dicarboxamide) | Fe(III)/Fe(II) | Quasi-reversible | CV | orientjchem.org |

| [Ru(II)(bpy)₂(H₂pzbzim)]³⁺ (H₃pzbzim = pyrazole-3,5-bis(benzimidazole)) | Ru(II)/Ru(III) | pH-dependent | CV | ias.ac.in |

Supramolecular Architectures and Self Assembly Processes Involving 1,1 Bibenzimidazole

1,1'-Bibenzimidazole as a Discrete Molecular Building Block for Supramolecular Structures

This compound (BBI) derivatives are recognized for their potential as fundamental components in the construction of larger, organized molecular systems. rsc.orgnih.gov The C-shaped or "tweezer-like" geometry of certain 1,1'-alkyl-bridged 4,4'-diaryl-2,2'-bibenzimidazoles makes them particularly suitable as building blocks for creating complex supramolecular structures. rsc.orgnih.gov The defined geometry of these molecules allows for the predictable assembly of higher-order structures. rsc.org For instance, the distance between the 4,4'-aryl groups in some derivatives is approximately 8 Å, which is an ideal distance for the inclusion of an aryl group within a tweezer-like system. rsc.org

The synthetic accessibility of bibenzimidazole derivatives allows for the design of molecular machines and devices. rsc.org These building blocks can be incorporated into various supramolecular architectures, including tetrahedral complexes, macrocyclic ligands, and molecular rectangles. rsc.org The versatility of BBI as a building block is further enhanced by its ability to act as a bridging ligand in mono-, di-, tri-, and tetrametallic complexes. rsc.org

Recent research has highlighted the use of BBI derivatives in a variety of supramolecular applications, including the formation of molecular switches and photophysical energy transfer complexes. rsc.org The N–H groups at the 1,1′-positions can act as hydrogen bond donors, leading to the formation of complexes with anions like carboxylates. rsc.org This hydrogen bonding capability has also been observed between the 1,1'-positions of BBI and a metal nitrile complex. rsc.org

Role of Noncovalent Interactions in Directed Self-Assembly

The formation of stable and well-defined supramolecular structures from this compound building blocks is governed by a variety of noncovalent interactions. These weak interactions, when acting in concert, can direct the self-assembly process with a high degree of precision.

Hydrogen bonding is a critical force in the self-assembly of bibenzimidazole-based structures. The N-H groups of the benzimidazole (B57391) moiety are excellent hydrogen bond donors, readily interacting with a variety of acceptor atoms (X), such as oxygen and nitrogen. nih.goviucr.org These N-H···O and N-H···N interactions are fundamental in linking individual molecules into larger assemblies, often forming chains or more complex three-dimensional networks. nih.goviucr.org For example, in the crystal structure of certain benzimidazole derivatives, N-H···N hydrogen bonds can link molecules into centrosymmetric dimers with stabilization energies ranging from -14 to -18.52 kcal/mol. orientaljphysicalsciences.org

| Interaction Type | Description | Example Compound |

| N-H···N | Hydrogen bond between a nitrogen-bound hydrogen and a nitrogen atom. | Benzimidazole derivatives forming centrosymmetric dimers. orientaljphysicalsciences.org |

| N-H···O | Hydrogen bond between a nitrogen-bound hydrogen and an oxygen atom. | 2,2'-bibenzimidazolium bis(3-carboxy-4-hydroxybenzenesulfonate). nih.gov |

| C-H···π | Interaction between a carbon-bound hydrogen and a π-system. | 1-methyl-1H-benzimidazole-2(3H)-thione. nih.gov |

The planar aromatic nature of the benzimidazole core makes it highly susceptible to π-π stacking interactions. scbt.comresearchgate.net These interactions arise from the attractive, noncovalent forces between aromatic rings and are crucial in the formation of ordered, solid-state structures. iucr.orgnih.gov The stacking can occur in various geometries, such as parallel-displaced or T-shaped, and significantly influences the electronic and photophysical properties of the resulting assembly. iucr.org

| Compound | Stacking Description | Resulting Architecture |

| 1,1'-bis(pyridin-4-ylmethyl)-2,2'-bi-1H-benzimidazole | π-π and C-H···π interactions | Two-dimensional network. nih.gov |

| 2,2'-bibenzimidazolium bis(3-carboxy-4-hydroxybenzenesulfonate) | π-π interactions between symmetry-related benzene (B151609) rings of cations | Three-dimensional network. nih.goviucr.org |

| Carbazole-benzimidazo<1,2-f>phenanthridines | The planar BIFP moiety governs molecular stacking | Crystal lattice. rsc.org |

Hydrogen Bonding Networks (N–H···X, C–H···π)

Formation of Metal-Organic Frameworks and Coordination Polymers

This compound and its derivatives are excellent ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. iucr.orgrsc.orgrsc.org The nitrogen atoms in the imidazole (B134444) rings can coordinate to a wide variety of metal ions, leading to the formation of extended, often porous, structures. researchgate.netrsc.org The flexibility or rigidity of the bibenzimidazole ligand, as well as the coordination geometry of the metal center, plays a crucial role in determining the final topology of the resulting framework. iucr.orgrsc.org

For example, the flexible ligand 1,1'-(1,6-hexanediyl)bis-1H-benzimidazole reacts with zinc and cadmium salts to form one- and two-dimensional coordination polymers with varying structures depending on the metal and counter-ion. rsc.org Similarly, the reaction of 1,1'-(1,4-butanediyl)bis(benzimidazole) with cobalt salts can produce either infinite (4, 4) networks with large channels or infinite zigzag chain structures. rsc.org The use of 1,1'-bis(pyridin-4-ylmethyl)-2,2'-bi-1H-benzimidazole with mercury halides results in the formation of one-dimensional zigzag chains. iucr.org These examples demonstrate the rich structural diversity that can be achieved by combining bibenzimidazole ligands with different metal ions.

The resulting MOFs and coordination polymers can exhibit interesting properties, such as high thermal stability and luminescence, making them potentially useful in a range of applications. rsc.orgrsc.orgosti.gov

| Ligand | Metal Ion(s) | Resulting Structure |

| 1,1'-(1,6-hexanediyl)bis-1H-benzimidazole | Zn(II), Cd(II) | 1D zigzag chains, 2D (4,4) network, 1D double chain, 3D net. rsc.org |

| 1,1'-(1,4-butanediyl)bis(benzimidazole) | Co(II) | Infinite (4, 4) networks or infinite zigzag chains. rsc.org |

| 1,1'-bis(pyridin-4-ylmethyl)-2,2'-bi-1H-benzimidazole | Hg(II) | One-dimensional zigzag chains. iucr.org |

| 2,2'-bibenzimidazole | Zn(II), Cd(II) | 1D zigzag-like chains extending to a 3D supramolecular architecture. osti.gov |

Design and Engineering of Molecular Machines and Devices

The unique properties of this compound make it a valuable component in the design of molecular machines and devices. rsc.orgdoi.org These are molecular-level systems that can perform specific functions in response to external stimuli such as light, pH, or the presence of specific ions. doi.org The ability of bibenzimidazole derivatives to act as ligands, participate in hydrogen bonding, and undergo conformational changes makes them ideal for creating such dynamic systems.

For example, a macrocyclic ruthenium(II) complex incorporating a bibenzimidazole ligand has been synthesized. doi.org This complex combines the photoactive properties of the ruthenium chromophore with the supramolecular binding capabilities of the bibenzimidazole unit within a macrocyclic framework. doi.org This design allows for a cation-driven light-switching effect, demonstrating the potential for creating light-responsive molecular devices. doi.org The synthesis of such systems often involves incorporating the bibenzimidazole moiety into a larger, more complex architecture, such as a rotaxane or catenane, to control and direct its motion. doi.org Furthermore, ruthenium complexes bearing benzimidazole derivatives have been explored for their potential in functional devices due to their unique electrochemical and photochemical properties, including proton-coupled electron transfer. researchgate.net

Host-Guest Chemistry with Bibenzimidazole Scaffolds

The cavities and binding sites created by the self-assembly of this compound scaffolds make them excellent hosts for a variety of guest molecules and ions. This area of host-guest chemistry is driven by the same noncovalent interactions that govern the formation of the supramolecular architectures themselves.

Bibenzimidazole-based hosts have shown a particular affinity for anions. nih.govacs.orgnih.gov The N-H protons of the bibenzimidazole unit can act as hydrogen-bond donors, forming strong interactions with anions such as fluoride (B91410), acetate (B1210297), and phosphate. nih.govacs.org The binding of an anion can induce a conformational change in the host or alter its electronic properties, leading to a detectable signal, such as a change in color or fluorescence. nih.govbeilstein-journals.org

For instance, a ruthenium(II) complex containing a 2,2'-bibenzimidazole (H2bbim) ligand has been shown to interact with various anions through hydrogen bonding. nih.gov In the case of fluoride and acetate, the interaction is strong enough to cause deprotonation of the bibenzimidazole ligand, resulting in a distinct color change that allows for naked-eye detection. nih.gov Similarly, a novel fluorescent sensor based on a benzimidazole-phenol structure exhibits selective recognition of fluoride ions, leading to a "turn-on" fluorescence response. beilstein-journals.org The design of these anion receptors often involves creating a pre-organized binding pocket that is complementary in size and shape to the target anion. nih.gov

| Host Compound | Guest Anion(s) | Detection Method |

| Ru(bpy)2(H2bbim)2 | F⁻, OAc⁻, Cl⁻, Br⁻, I⁻, NO₃⁻, HSO₄⁻, H₂PO₄⁻ | Colorimetric and Spectroscopic Changes. nih.gov |

| (E)-2-(((1H-benzo[d]imidazol-2-yl)imino)methyl)-5-(dimethylamino)phenol (BIP) | F⁻ | Fluorescence Enhancement. beilstein-journals.org |

| Ruthenium(II) complexes with 2,6-bis(benzimidazole-2-yl)pyridine | F⁻, AcO⁻, H₂PO₄⁻ | Colorimetric and Spectroscopic Changes. acs.org |

| Benzimidazole-based receptor | F⁻ | Colorimetric and Spectroscopic Changes. nih.gov |

Anion Recognition and Sensing Applications

The unique structural and electronic properties of the this compound scaffold and its derivatives make them highly effective receptors for anion recognition and sensing. The presence of two N-H protons on the imidazole rings provides well-defined hydrogen-bond donor sites, which can interact with a variety of anionic guest species. This interaction often leads to a measurable optical or electrochemical response, forming the basis for their application as chemosensors.

The primary mechanisms governing anion recognition by bibenzimidazole-based systems are hydrogen bonding and deprotonation. In the presence of anions, particularly those with high charge density and basicity like fluoride (F⁻), acetate (AcO⁻), and dihydrogenphosphate (H₂PO₄⁻), the bibenzimidazole moiety can form strong hydrogen bonds. nih.gov For more basic anions, this interaction can proceed to a full deprotonation of one or both N-H protons. nih.gov This deprotonation event significantly alters the electronic structure of the molecule, resulting in dramatic and often visible changes in its absorption and emission properties, which is a desirable feature for colorimetric or "naked-eye" sensors. nih.gov

Researchers have developed a variety of bibenzimidazole-based sensors that demonstrate selectivity for different anions. The selectivity and sensitivity of these sensors can be finely tuned by modifying the core structure or by incorporating the bibenzimidazole unit into larger supramolecular or organometallic architectures.

Research Findings on Bibenzimidazole-Based Anion Sensors

Several studies have highlighted the versatility of bibenzimidazole derivatives in anion sensing. For instance, novel bis(pyrrole-benzimidazole) (PYBI) conjugates have been synthesized and evaluated for their anion recognition capabilities. ias.ac.in These compounds were found to selectively interact with the fluoride ion. ias.ac.in The introduction of an electron-withdrawing nitro group onto the benzimidazole moiety was shown to increase the binding affinity by at least one order of magnitude, although this came at the cost of reduced selectivity. ias.ac.in Furthermore, bridging two PYBI units together led to a cooperative binding effect, which was enhanced when a conjugating spacer was used, resulting in a stepwise double deprotonation upon the addition of fluoride ions, accompanied by a strong colorimetric and fluorometric response. ias.ac.in

In another approach, a blue fluorescent p-dimesitylboryl-phenyl-functionalized 1,3-bisbenzimidazolyl benzene molecule was synthesized and its utility in sensing cyanide (CN⁻) and halide ions was examined. nih.govacs.org This system demonstrated selective binding for the small fluoride and cyanide anions at the boron atom, acting as a "turn-off" fluorescence sensor where the emission is quenched upon anion binding. nih.govacs.org The binding constants were determined to be in the range of 2.9 × 10⁴ to 5 × 10⁵ M⁻¹. nih.govacs.org

The incorporation of bibenzimidazole scaffolds into metal complexes has proven to be a particularly effective strategy for developing advanced anion sensors. A series of heteroleptic tridentate ruthenium(II) complexes featuring a 2,6-bis(benzimidazole-2-yl)pyridine (H₂pbbzim) ligand were shown to act as sensors for F⁻, AcO⁻, and to a lesser extent, H₂PO₄⁻. nih.gov The sensing mechanism involves the formation of a 1:1 hydrogen-bonded adduct at low anion concentrations, followed by a stepwise deprotonation of the two benzimidazole N-H protons at higher concentrations. nih.gov This deprotonation is signaled by the appearance of vivid colors, allowing for naked-eye detection. nih.gov These complexes also function as electrochemical sensors for F⁻ and AcO⁻ ions. nih.gov

Similarly, ruthenium(II) complexes with 4,5-bis(benzimidazol-2-yl)imidazole ligands can serve as colorimetric sensors for F⁻, AcO⁻, and H₂PO₄⁻ ions in solution. researchgate.net Studies on other transition metal complexes with appended benzimidazole groups, including Ruthenium(II) and Iridium(III) complexes with a 4,4'-bis(benzimidazol-2-yl)-2,2'-bipyridine (bbib) ligand, have shown strong interactions with acetate and dihydrogenphosphate. nih.gov These interactions, which lead to a redshift in the ligand-associated absorption bands and quenching of the emissive state, are influenced by the complex charge, the nature of the co-ligands, and the solvent. nih.gov With dihydrogenphosphate, the imidazole group can fascinatingly act as both a proton donor and acceptor, leading to complex binding modes. nih.gov

The table below summarizes the key findings from various studies on bibenzimidazole-based anion sensors.

Interactive Table: Anion Sensing Properties of Bibenzimidazole Derivatives

Applications of 1,1 Bibenzimidazole in Advanced Materials Science

Development of Functional Materials and Polymers

The incorporation of the 1,1'-bibenzimidazole moiety into polymer backbones has led to the development of high-performance polymers with exceptional thermal and chemical stability. nih.govwikipedia.org Polybenzimidazoles (PBIs), a class of polymers featuring the benzimidazole (B57391) ring system, are renowned for their high glass transition temperatures, excellent mechanical strength, and resistance to chemicals and heat. nih.govresearchgate.net

Research into poly(arylene ether benzimidazole)s has demonstrated their potential for use in high-temperature applications. kpi.ua These polymers exhibit high glass transition temperatures, ranging from 264 to 352°C, and maintain significant tensile properties even at elevated temperatures. kpi.ua By controlling the molecular weight and end-capping the polymer chains, researchers have been able to improve processability without a significant loss in the desirable thin-film properties. kpi.ua

The synthesis of novel homopolymers and copolymers containing 2H-benzimidazol-2-one units has also been explored. nih.gov These materials are soluble in various organic solvents and can be cast into transparent, flexible films. nih.gov The homopolymer, in particular, displays a remarkably high glass transition temperature of 348°C and good thermal stability. nih.gov

The development of functional materials extends to the synthesis of various benzimidazole derivatives. For instance, 1,3-disubstituted benzimidazolium salts have been synthesized and characterized for their potential biological and antioxidant activities. dergipark.org.tr Furthermore, the synthesis of unsymmetrical 1,1'-bibenzimidazoles has been achieved through an N-amination reaction, opening up possibilities for creating novel compounds with unique properties. researchgate.net

Integration into Organic Light-Emitting Diodes (OLEDs) as Active Components

Benzimidazole derivatives have proven to be crucial components in the advancement of Organic Light-Emitting Diode (OLED) technology. rsc.orgchinesechemsoc.orgossila.com Their excellent electron-transporting and hole-blocking capabilities make them ideal for use in various layers of OLED devices, contributing to improved efficiency and performance. ossila.com

One of the most widely used benzimidazole-based materials in OLEDs is 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole), commonly known as TPBi. ossila.commdpi.com Due to its electron-deficient nature and low LUMO energy level (2.7 eV), TPBi is frequently employed as an electron transport layer (ETL) material. ossila.com It can also function as a host material for both fluorescent and phosphorescent emitters. ossila.com The use of TPBi can simplify device architecture by replacing multiple layers, thanks to its deep HOMO energy level which provides effective hole-blocking. ossila.com

Researchers have also developed novel bipolar host materials by integrating carbazole (B46965) and benzimidazole moieties. acs.orgnih.gov These materials are designed to have high triplet energy levels and balanced charge transport properties, making them suitable for both phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. acs.orgnih.gov For example, devices using a carbazole/benzimidazole-based host have achieved high external quantum efficiencies of up to 21.8% for green phosphorescent emitters. acs.org

Furthermore, new bluish-green emitting iridium(III) complexes based on benzimidazole ligands have been synthesized for highly efficient phosphorescent OLEDs. rsc.org These complexes exhibit high quantum efficiencies, and OLEDs fabricated with them have shown promising performance. rsc.org The versatility of benzimidazole-based compounds allows for the creation of a wide range of emitters and host materials, driving the development of next-generation display and lighting technologies. scbt.com

Utilization in Fuel Cell Electrolyte Membranes

Polybenzimidazole (PBI) membranes have emerged as a leading candidate for high-temperature proton exchange membrane fuel cells (HT-PEMFCs). researchgate.netbenicewiczgroup.combeilstein-journals.org These fuel cells can operate at temperatures up to 200°C, which offers several advantages, including enhanced electrode kinetics, simplified water and thermal management, and increased tolerance to fuel impurities. benicewiczgroup.comacs.org

The key to the functionality of PBI membranes in this application is their ability to be doped with phosphoric acid (PA). benicewiczgroup.combeilstein-journals.orgacs.org While an undoped PBI membrane has negligible proton conductivity, the PA-doped membrane facilitates proton transport. benicewiczgroup.combeilstein-journals.org The proton conductivity of these membranes is dependent on the acid doping level, temperature, and relative humidity. acs.org Higher acid doping levels generally lead to higher proton conductivity, but can also negatively impact the mechanical strength of the membrane. acs.org

To address this, research has focused on developing cross-linked PBI membranes. acs.org Covalent cross-linking improves the chemical stability and mechanical strength of the membranes, allowing for higher acid doping levels and, consequently, higher proton conductivity and potentially longer durability in fuel cells. acs.org

Different types of PBIs, such as poly[2,2'-(m-phenylene)-5,5'-bibenzimidazole] (m-PBI) and poly(2,5-benzimidazole) (ABPBI), have been extensively studied. researchgate.netmdpi.com ABPBI, in particular, has shown promise due to its ability to absorb more phosphoric acid, leading to higher proton conductivity compared to m-PBI. mdpi.com The development of composite membranes, incorporating materials like polyhedral oligomeric silsesquioxane (POSS) nanoparticles into the PBI matrix, has also been shown to enhance water and phosphoric acid uptake, further improving proton conductivity. lboro.ac.uk

Table: Properties of PBI-based Fuel Cell Membranes

| Membrane Type | Key Feature | Resulting Property | Reference |

|---|---|---|---|

| Phosphoric Acid-Doped PBI | Acid impregnation | Enables proton conductivity | benicewiczgroup.combeilstein-journals.org |

| Cross-linked PBI | Covalent cross-linking | Improved mechanical strength and chemical stability | acs.org |

| ABPBI | Higher phosphoric acid absorption | Higher proton conductivity | mdpi.com |

Fabrication of Nanostructures (e.g., Microflowers, Nanowires)

The principles of self-assembly and controlled synthesis involving benzimidazole derivatives and other materials have been utilized to create unique nanostructures such as microflowers and nanowires. nih.govd-nb.infomedwinpublishers.com These nanostructures possess a high surface-area-to-volume ratio and other size-dependent properties that make them suitable for a variety of applications. medwinpublishers.combeilstein-journals.org

For instance, a facile, one-step hydrothermal method has been employed to synthesize tungsten trioxide (WO3) with distinct morphologies of microflowers and nanowires. d-nb.info The morphology was controlled by using different types of sylvine during the synthesis. d-nb.info These nanostructures have shown promise as anode materials for lithium-ion batteries. d-nb.info While the nanowires exhibited superior rate capability, the microflowers demonstrated better cycling performance, highlighting the significant influence of morphology and structure on electrochemical performance. d-nb.info

The fabrication of nanostructures is not limited to inorganic materials. The self-assembly of an artificial nucleobase, 1H-benzoimidazole-4,7-dione, at a liquid/solid interface has been studied using scanning tunneling microscopy. nih.gov This research demonstrated the formation of well-ordered two-dimensional supramolecular nanostructures dominated by hydrogen-bonded molecules. nih.gov

The fabrication of nanowires can be achieved through various "bottom-up" approaches, including the use of templates. medwinpublishers.combeilstein-journals.org The combination of electrodeposition and polymeric templates created by ion-track technology allows for the production of nanowires with controlled size, geometry, and composition. beilstein-journals.org These techniques open up avenues for creating a wide range of nanostructures for applications in nanoelectronics, biotechnology, and sensing. medwinpublishers.combeilstein-journals.org

Role in Dye Chemistry